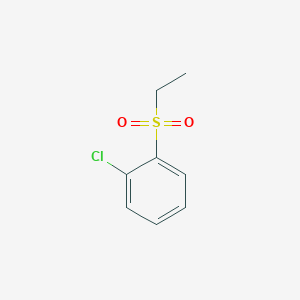![molecular formula C16H16O2 B3145376 4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 5728-35-8](/img/structure/B3145376.png)
4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Isopropyl-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C16H16O2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with an isopropyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Isopropyl-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Friedel-Crafts Alkylation: Biphenyl is alkylated using isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the isopropyl group.
Carboxylation: The isopropylated biphenyl is then subjected to carboxylation using carbon dioxide in the presence of a base such as sodium hydroxide to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Isopropyl-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The isopropyl group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the phenyl rings can be substituted with other functional groups such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: Formation of 4’-isopropyl-[1,1’-biphenyl]-4-methanol.
Substitution: Formation of 4’-isopropyl-[1,1’-biphenyl]-4-chlorocarboxylic acid.
Applications De Recherche Scientifique
4’-Isopropyl-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 4’-Isopropyl-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
4-Isopropylbiphenyl: Lacks the carboxylic acid group, making it less polar and less reactive in certain chemical reactions.
4’-Methyl-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
Uniqueness: 4’-Isopropyl-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both the isopropyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
This comprehensive overview highlights the significance of 4’-Isopropyl-[1,1’-biphenyl]-4-carboxylic acid in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Propriétés
IUPAC Name |
4-(4-propan-2-ylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11(2)12-3-5-13(6-4-12)14-7-9-15(10-8-14)16(17)18/h3-11H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTQBHJGVGQWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3R,5R,8S,10S,13S,14S)-3-Hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,10,12,13,14,15,16-tetradecahydro-17H-cyclopenta[A]phenanthren-17-one](/img/structure/B3145294.png)



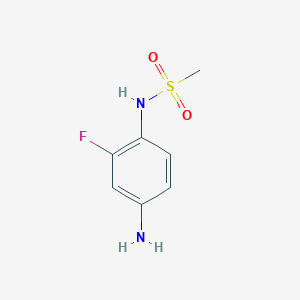
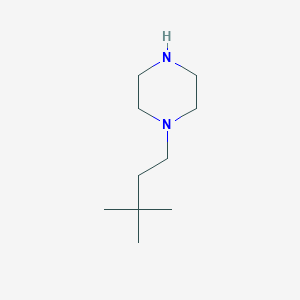
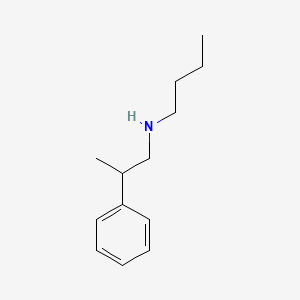
![Ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate](/img/structure/B3145348.png)

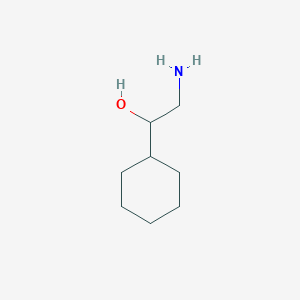
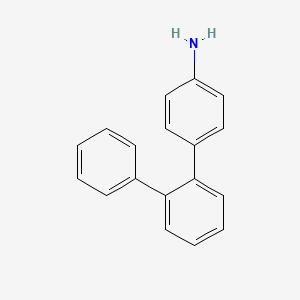
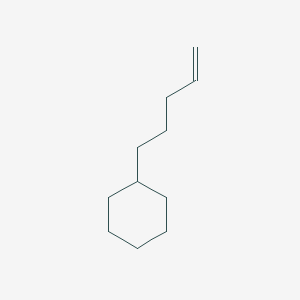
![2-[4-(Propan-2-yl)cyclohexyl]acetic acid](/img/structure/B3145393.png)
